molecular formula C19H17N3O4 B11353015 2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11353015
M. Wt: 351.4 g/mol
InChI Key: IQMBYZNUVOVVDB-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzoyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzoxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

    Reduction of Nitro Group: Produces an amine derivative.

    Substitution on Benzoxazole Ring: Produces various substituted benzoxazole derivatives.

Scientific Research Applications

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: Similar structure but lacks the benzoxazole ring.

    3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a similar piperidine ring but with an isoxazole ring instead of a benzoxazole ring.

Uniqueness

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H17N3O4/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2

InChI Key

IQMBYZNUVOVVDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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